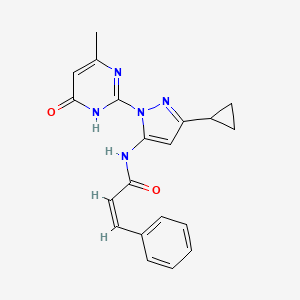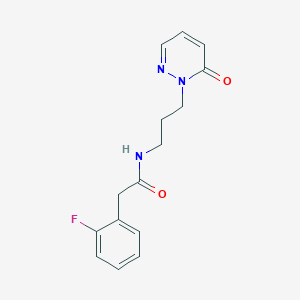![molecular formula C17H12N2O3S3 B3404332 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate CAS No. 1209739-95-6](/img/structure/B3404332.png)
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate
Overview
Description
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate is a complex organic molecule that combines several heterocyclic structures, including thiophene, isoxazole, and benzothiazole These heterocycles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate typically involves multi-step organic reactions
Isoxazole Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out in the presence of a base such as triethylamine at room temperature.
Thiophene Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated isoxazole derivative in the presence of a palladium catalyst.
Benzothiazole Attachment: The final step involves the formation of the ester linkage between the isoxazole-thiophene intermediate and the benzothiazole-thioacetic acid. This esterification reaction can be catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene and benzothiazole rings can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions activated by electron-donating groups. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Bromine, nitric acid
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2,5-dione, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities due to the presence of multiple bioactive heterocycles. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The isoxazole and benzothiazole rings are particularly known for their biological activities.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The combination of different heterocycles might result in synergistic effects, enhancing its efficacy as a drug candidate. It could be tested for its activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials with specific properties. For example, its unique electronic structure might make it suitable for use in organic electronics or as a component in advanced polymers.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate would depend on its specific biological target. Generally, compounds containing isoxazole and benzothiazole rings can interact with various enzymes and receptors in the body. For instance, they might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.
Molecular Targets and Pathways
Enzymes: Potential targets include kinases, proteases, and oxidoreductases.
Receptors: The compound might interact with G-protein coupled receptors (GPCRs) or ion channels.
Pathways: It could influence signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate: Unique due to the combination of thiophene, isoxazole, and benzothiazole rings.
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate: Similar structure but with an oxazole ring instead of a thiazole ring.
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]imidazol-2-ylthio)acetate: Contains an imidazole ring, which might alter its biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocycles, which can result in distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S3/c20-16(10-24-17-18-12-4-1-2-5-14(12)25-17)21-9-11-8-13(22-19-11)15-6-3-7-23-15/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLDHBLKTWVRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3404249.png)

![methyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B3404260.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B3404268.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3404279.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]prop-2-enamide](/img/structure/B3404299.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B3404306.png)
![4-((4-Chlorophenyl)sulfonyl)-8-((3,5-dimethylisoxazol-4-yl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3404317.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate](/img/structure/B3404320.png)


![(1H-benzo[d]imidazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3404342.png)
